molecular formula C8H4ClF2N B13585972 2-(4-Chloro-2,5-difluorophenyl)acetonitrile CAS No. 1219088-40-0

2-(4-Chloro-2,5-difluorophenyl)acetonitrile

Cat. No.: B13585972
CAS No.: 1219088-40-0
M. Wt: 187.57 g/mol
InChI Key: MDTLPWZWRSFUKJ-UHFFFAOYSA-N
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Description

2-(4-Chloro-2,5-difluorophenyl)acetonitrile is an organic compound with the molecular formula C8H4ClF2N and a molecular weight of 187.57 g/mol . This compound is characterized by the presence of a chloro group and two fluorine atoms attached to a phenyl ring, along with an acetonitrile group. It is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2,5-difluorophenyl)acetonitrile typically involves the reaction of 4-chloro-2,5-difluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to yield the desired acetonitrile derivative .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2,5-difluorophenyl)acetonitrile can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The acetonitrile group can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Nucleophilic substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of 2-(4-Chloro-2,5-difluorophenyl)acetic acid.

    Reduction: Formation of 2-(4-Chloro-2,5-difluorophenyl)ethylamine.

Scientific Research Applications

2-(4-Chloro-2,5-difluorophenyl)acetonitrile is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the development of bioactive compounds for studying biological pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical agents with potential therapeutic effects.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2,5-difluorophenyl)acetonitrile is primarily related to its ability to act as an intermediate in chemical reactions. The chloro and fluorine substituents on the phenyl ring can influence the reactivity and selectivity of the compound in various synthetic pathways. The nitrile group can participate in nucleophilic addition and substitution reactions, making it a versatile building block in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-2,5-difluorophenyl)acetonitrile is unique due to the specific positioning of the chloro and fluorine atoms on the phenyl ring, which can significantly influence its chemical properties and reactivity. This unique structure makes it a valuable intermediate in the synthesis of various bioactive compounds and specialty chemicals.

Properties

CAS No.

1219088-40-0

Molecular Formula

C8H4ClF2N

Molecular Weight

187.57 g/mol

IUPAC Name

2-(4-chloro-2,5-difluorophenyl)acetonitrile

InChI

InChI=1S/C8H4ClF2N/c9-6-4-7(10)5(1-2-12)3-8(6)11/h3-4H,1H2

InChI Key

MDTLPWZWRSFUKJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)F)CC#N

Origin of Product

United States

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